(2-Azidophenyl)methanol

Catalog No.
S3708645
CAS No.
20615-76-3
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Azidophenyl)methanol

CAS Number

20615-76-3

Product Name

(2-Azidophenyl)methanol

IUPAC Name

(2-azidophenyl)methanol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-4,11H,5H2

InChI Key

XRMVEVLFARNQHG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CO)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C(=C1)CO)N=[N+]=[N-]

Bioconjugation Chemistry

One of the primary applications of 2-Azidobenzyl alcohol lies in bioconjugation chemistry. The azide group can participate in click reactions, a type of highly specific and efficient chemical reaction for linking molecules together []. This allows researchers to attach 2-Azidobenzyl alcohol to various biomolecules, such as proteins, peptides, and carbohydrates. The benzyl alcohol group can then serve as a spacer or linker arm, influencing the final orientation and properties of the bioconjugate [].

Here are some specific examples of how 2-Azidobenzyl alcohol is used in bioconjugation:

  • Antibody-Drug Conjugates (ADCs): 2-Azidobenzyl alcohol can be used to attach potent cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy [].
  • Biomolecule Labeling: The molecule can be used to label biomolecules with fluorescent tags or other probes for studying their interactions, localization, and function within cells [].

(2-Azidophenyl)methanol is an organic compound with the molecular formula C7H7N3O\text{C}_7\text{H}_7\text{N}_3\text{O}. It features a phenyl ring with an azide group (-N₃) at the ortho position relative to a methanol group (-CH₂OH). This unique arrangement contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The methanol group can be oxidized to form (2-azidophenyl)formaldehyde or (2-azidophenyl)formic acid using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The azide group can be reduced to an amine (-NH₂) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, leading to the formation of various amine derivatives.

These reactions highlight the compound's versatility and potential for further functionalization.

(2-Azidophenyl)methanol can be synthesized through various methods, with one common approach being the nucleophilic substitution of (2-bromophenyl)methanol with sodium azide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete conversion .

General Reaction Scheme

The unique properties of (2-Azidophenyl)methanol make it suitable for several applications:

  • Click Chemistry: Its azide group allows for efficient coupling reactions with alkynes, facilitating the synthesis of complex organic molecules and polymers.
  • Bioconjugation: The compound can be used in labeling studies due to its ability to react with biomolecules through click chemistry.
  • Material Science: Its functional groups allow for modifications that can lead to new materials with specific properties, such as increased stability or reactivity .

Interaction studies involving (2-Azidophenyl)methanol primarily focus on its reactivity in click chemistry. The azide group readily participates in 1,3-dipolar cycloaddition reactions, particularly with terminal alkynes in the presence of copper catalysts. This reaction has been extensively studied for its efficiency and selectivity in forming triazoles, which are important scaffolds in medicinal chemistry .

Several compounds share structural similarities with (2-Azidophenyl)methanol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
(4-Azidophenyl)methanolAzide group at the para positionDifferent electronic effects due to positional change
(2-Azidophenyl)ethanolEthanol group instead of methanolVariation in solubility and reactivity
Tris(4-azidophenyl)methanolContains three azide groupsMultifunctional capabilities for protecting thiols

Uniqueness: The ortho positioning of the azide group in (2-Azidophenyl)methanol influences its electronic properties and steric interactions compared to its para and meta counterparts. This positional difference can significantly affect its reactivity patterns and potential applications .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

149.058911855 g/mol

Monoisotopic Mass

149.058911855 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-14-2024

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